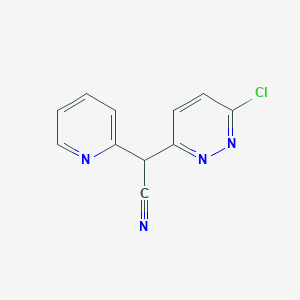
2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile, also known as CPYAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPYAA is a pyridazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile is not fully understood, but it has been suggested that it acts by inhibiting the activity of certain enzymes, such as topoisomerase II and tyrosine kinase. 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects
2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile has also been shown to reduce the levels of reactive oxygen species and lipid peroxidation, indicating its antioxidant properties. In addition, 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, indicating its anti-inflammatory properties.
实验室实验的优点和局限性
2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile has several advantages for lab experiments, including its high solubility in water and organic solvents, making it easy to prepare solutions for in vitro studies. 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile is also relatively stable under various conditions, making it suitable for long-term storage. However, 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile has some limitations, including its low stability in acidic conditions and its potential toxicity at high concentrations, which may limit its use in certain experiments.
未来方向
For research on 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile include the development of more efficient synthesis methods, the investigation of its mechanism of action in more detail, and the evaluation of its safety and efficacy in animal models and clinical trials. 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile may also have potential applications in other fields, such as materials science and catalysis, which warrant further investigation.
合成方法
2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile can be synthesized using various methods, including the reaction of 2,6-dichloropyridazine with 2-pyridylacetonitrile in the presence of a base, such as potassium carbonate. Other methods involve the reaction of 2-bromo-6-chloropyridazine with 2-pyridylacetonitrile in the presence of a palladium catalyst or the reaction of 2,6-dichloropyridazine with 2-pyridylacetonitrile under microwave irradiation. The yield and purity of 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile depend on the reaction conditions and the purity of the starting materials.
科学研究应用
2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile has shown potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile has been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
属性
IUPAC Name |
2-(6-chloropyridazin-3-yl)-2-pyridin-2-ylacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4/c12-11-5-4-10(15-16-11)8(7-13)9-3-1-2-6-14-9/h1-6,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUUQMRAWJZDCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C#N)C2=NN=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00955460 |
Source


|
| Record name | (6-Chloropyridazin-3-yl)(pyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile | |
CAS RN |
338779-25-2 |
Source


|
| Record name | (6-Chloropyridazin-3-yl)(pyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

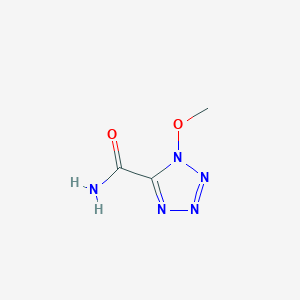

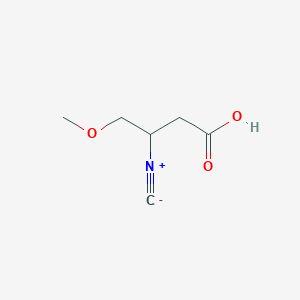

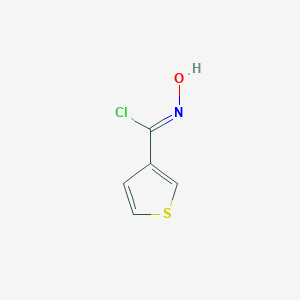
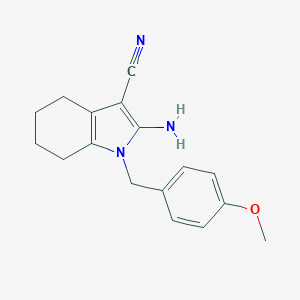


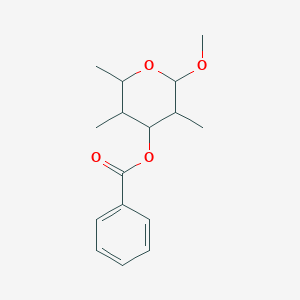
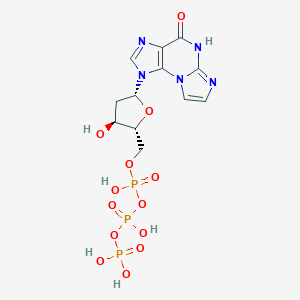
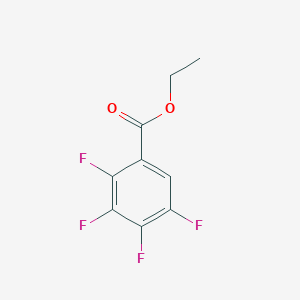
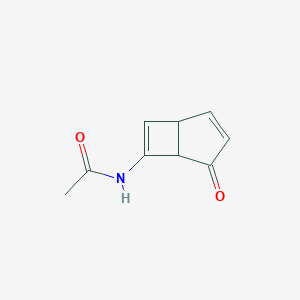

![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B37993.png)